molecular formula C13H12N2O B13126404 5-(Quinolin-3-yl)pyrrolidin-2-one

5-(Quinolin-3-yl)pyrrolidin-2-one

Cat. No.: B13126404
M. Wt: 212.25 g/mol
InChI Key: RNKDKVZOUUHECT-UHFFFAOYSA-N
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Description

5-(Quinolin-3-yl)pyrrolidin-2-one is a heterocyclic compound that features a quinoline moiety attached to a pyrrolidinone ring. This compound is of significant interest due to its potential biological activities and its role as a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Quinolin-3-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method typically involves the use of copper(II) acetate, potassium iodide, and Oxone in acetonitrile under an oxygen atmosphere at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: 5-(Quinolin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or pyrrolidinone rings.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids and quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Mechanism of Action

The mechanism of action of 5-(Quinolin-3-yl)pyrrolidin-2-one involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Properties

IUPAC Name

5-quinolin-3-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13-6-5-12(15-13)10-7-9-3-1-2-4-11(9)14-8-10/h1-4,7-8,12H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKDKVZOUUHECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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